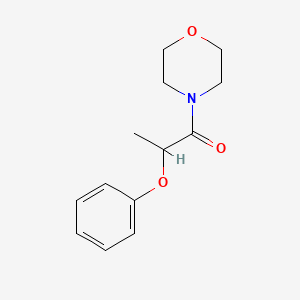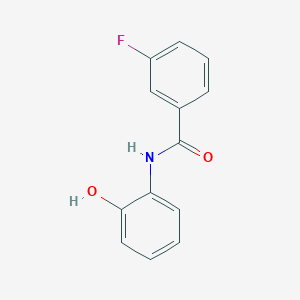
4-(2-phenoxypropanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenoxypropanoyl)morpholine, also known as PPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research and drug development. PPMP is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action has been extensively studied. In
作用機序
4-(2-phenoxypropanoyl)morpholine inhibits the activity of GCS by binding to the enzyme's active site. This binding prevents the formation of glycosphingolipids, leading to an accumulation of ceramide, a lipid that has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of GCS. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have low toxicity in animal models, making it a promising candidate for further research.
実験室実験の利点と制限
4-(2-phenoxypropanoyl)morpholine has several advantages for lab experiments, including its ability to inhibit the activity of GCS, induce apoptosis in cancer cells, and have anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and its potential to interact with other enzymes.
将来の方向性
There are several future directions for research on 4-(2-phenoxypropanoyl)morpholine, including its potential applications in the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, research is needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
合成法
4-(2-phenoxypropanoyl)morpholine can be synthesized through several methods, including the reaction of morpholine with 2-phenoxypropionyl chloride in the presence of a base, or by the reaction of morpholine with 2-phenoxypropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The yield of this compound varies depending on the method used, with the highest yield reported to be 90%.
科学的研究の応用
4-(2-phenoxypropanoyl)morpholine has been extensively studied for its potential applications in medical research. One of the most notable applications of this compound is its ability to inhibit the activity of glucosylceramide synthase (GCS), an enzyme that plays a crucial role in the synthesis of glycosphingolipids. Glycosphingolipids are involved in various cellular processes, including cell signaling, differentiation, and apoptosis. Inhibition of GCS by this compound has been shown to induce apoptosis in cancer cells and to have potential therapeutic applications in the treatment of cancer.
特性
IUPAC Name |
1-morpholin-4-yl-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRRHVBKCRETTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide](/img/structure/B6018983.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)


![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)